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molecular formula C13H8Cl3NO3S B1246491 n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide

n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide

Cat. No. B1246491
M. Wt: 364.6 g/mol
InChI Key: DHKRVOSGULPXFM-UHFFFAOYSA-N
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Patent
US07183320B2

Procedure details

A mixture of 4-chlorophenylsulfonamide (0.1 mol; 19.0 g) and 2,4-dichlorobenzoyl chloride (0.12 mol; 16.8 mL); the title compound was prepared essentially as described in Example 110.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16]>>[Cl:12][C:13]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:14]=1[C:15]([NH:11][S:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)(=[O:9])=[O:10])=[O:16]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
16.8 mL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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